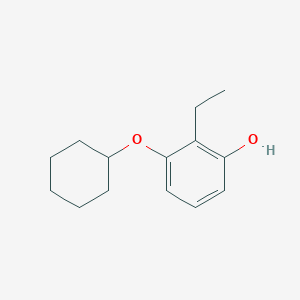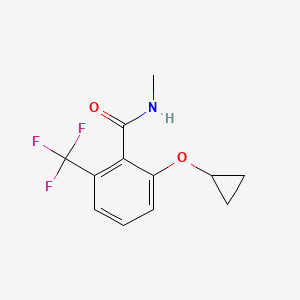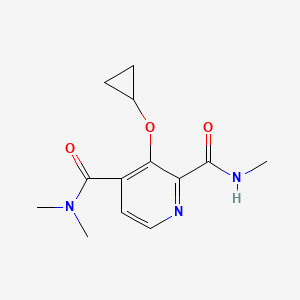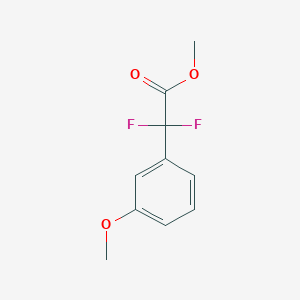
Methyl difluoro(3-methoxyphenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl difluoro(3-methoxyphenyl)acetate is an organic compound characterized by the presence of a difluoromethyl group attached to a 3-methoxyphenyl ring, with an ester functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl difluoro(3-methoxyphenyl)acetate typically involves the esterification of difluoroacetic acid with 3-methoxyphenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
化学反応の分析
Types of Reactions: Methyl difluoro(3-methoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of difluoro(3-methoxyphenyl)acetic acid.
Reduction: Formation of difluoro(3-methoxyphenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl difluoro(3-methoxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides, due to its unique chemical properties.
作用機序
The mechanism of action of methyl difluoro(3-methoxyphenyl)acetate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by interacting with key proteins or nucleic acids. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable moiety in drug design.
類似化合物との比較
Methyl difluoro(4-methoxyphenyl)acetate: Similar structure but with the methoxy group at the 4-position.
Methyl difluoro(3-chlorophenyl)acetate: Contains a chlorine atom instead of a methoxy group.
Methyl difluoro(3-hydroxyphenyl)acetate: Features a hydroxyl group instead of a methoxy group.
Uniqueness: Methyl difluoro(3-methoxyphenyl)acetate is unique due to the presence of both the difluoromethyl and methoxy groups, which confer distinct chemical and physical properties. These functional groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a versatile compound for various applications.
特性
分子式 |
C10H10F2O3 |
|---|---|
分子量 |
216.18 g/mol |
IUPAC名 |
methyl 2,2-difluoro-2-(3-methoxyphenyl)acetate |
InChI |
InChI=1S/C10H10F2O3/c1-14-8-5-3-4-7(6-8)10(11,12)9(13)15-2/h3-6H,1-2H3 |
InChIキー |
QNTPYHXAVZOVCV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C(C(=O)OC)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


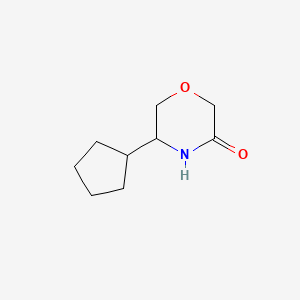



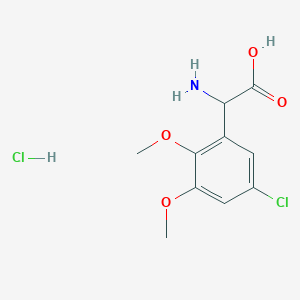
![Tert-butyl-[9-[tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undeca-6,10-dienoxy]-dimethylsilane](/img/structure/B14849996.png)



